REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[O:5][C:6]=1Br.C([Mg]Cl)(C)C.CN([CH:20]=[O:21])C>C1COCC1.Cl.CC(OC)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[O:5][C:6]=1[CH:20]=[O:21]
|
Name
|
|
Quantity
|
69.65 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(OC1Br)C(=O)OC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
141.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
56.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 15 min at the same temperature
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was slowly warmed to +20° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 1.0 L and 0.5 L of MTBE
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
affording 57.81 g of crude material, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from 120 mL of hot toluene and 230 mL of n-heptane
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was cooled to +4° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(OC1C=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.55 g | |
YIELD: PERCENTYIELD | 81.3% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |